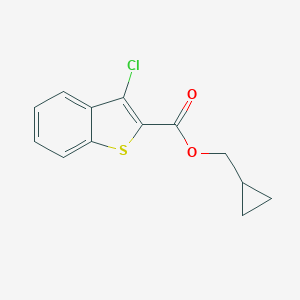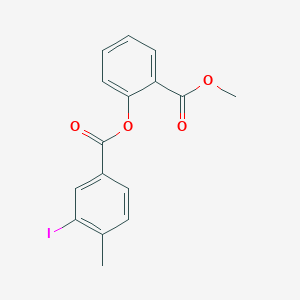![molecular formula C14H14N4OS B501281 N-[4-(2-thienylmethoxy)benzyl]-N-(4H-1,2,4-triazol-4-yl)amine](/img/structure/B501281.png)
N-[4-(2-thienylmethoxy)benzyl]-N-(4H-1,2,4-triazol-4-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-thienylmethoxy)benzyl]-N-(4H-1,2,4-triazol-4-yl)amine is a compound that features a thiophene ring, a benzyl group, and a triazole ring. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Métodos De Preparación
The synthesis of N-[4-(2-thienylmethoxy)benzyl]-N-(4H-1,2,4-triazol-4-yl)amine involves several steps. One common method includes the condensation reaction of thiophene derivatives with benzyl halides and triazole derivatives. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Análisis De Reacciones Químicas
N-[4-(2-thienylmethoxy)benzyl]-N-(4H-1,2,4-triazol-4-yl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to produce corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
N-[4-(2-thienylmethoxy)benzyl]-N-(4H-1,2,4-triazol-4-yl)amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N-[4-(2-thienylmethoxy)benzyl]-N-(4H-1,2,4-triazol-4-yl)amine involves its interaction with specific molecular targets and pathways. The thiophene ring and triazole moiety are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, leading to therapeutic effects .
Comparación Con Compuestos Similares
N-[4-(2-thienylmethoxy)benzyl]-N-(4H-1,2,4-triazol-4-yl)amine can be compared with other thiophene and triazole derivatives:
Thiophene Derivatives: Compounds like suprofen and articaine, which have thiophene frameworks, are known for their anti-inflammatory and anesthetic properties.
Triazole Derivatives: Compounds such as fluconazole and itraconazole, which contain triazole rings, are widely used as antifungal agents.
The uniqueness of this compound lies in its combined structure, which may offer a broader range of biological activities and applications compared to individual thiophene or triazole derivatives.
Propiedades
Fórmula molecular |
C14H14N4OS |
|---|---|
Peso molecular |
286.35g/mol |
Nombre IUPAC |
N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H14N4OS/c1-2-14(20-7-1)9-19-13-5-3-12(4-6-13)8-17-18-10-15-16-11-18/h1-7,10-11,17H,8-9H2 |
Clave InChI |
ZJKCEHKUGOGORV-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)COC2=CC=C(C=C2)CNN3C=NN=C3 |
SMILES canónico |
C1=CSC(=C1)COC2=CC=C(C=C2)CNN3C=NN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-bromo-2,6-dimethylphenoxy)-N-[4-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B501202.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B501203.png)
![4-tert-butyl-N-{[(2-methoxyethyl)amino]carbonothioyl}benzamide](/img/structure/B501204.png)
![N-{4-[(propylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B501205.png)
![4-methyl-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B501206.png)
![3-methyl-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B501207.png)
![4-fluoro-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B501211.png)
![N-[4-(propylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B501212.png)
![2-methoxy-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B501213.png)
![N-[(3-chloro-4-fluorophenyl)carbamothioyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B501216.png)
![N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)acetamide](/img/structure/B501217.png)



